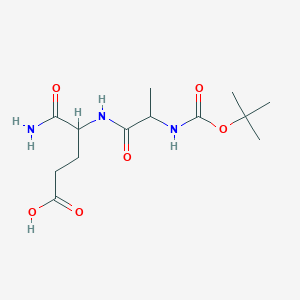
Boc-Ala-D-Glu-NH2
Übersicht
Beschreibung
Boc-ala-D-Glu-NH2 is a useful research compound. Its molecular formula is C13H23N3O6 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Untersuchung von Protein-Protein-Wechselwirkungen
“Boc-Ala-D-Glu-NH2” wurde ausgiebig bei der Untersuchung kritischer Protein-Protein-Wechselwirkungen eingesetzt . Es hat sich als unschätzbar wertvoll erwiesen, die komplexen Bindungsmechanismen zwischen Proteinen, Enzymen und kleinen Molekülen aufzudecken .
Aufklärung von Enzym-Substrat-Wechselwirkungen
Dieses synthetische Peptid wurde zur Aufklärung komplizierter Enzym-Substrat-Wechselwirkungen eingesetzt . Seine einzigartige Reihe von Eigenschaften, einschließlich seiner vielseitigen Substratbindungsfähigkeit, seiner außergewöhnlichen Stabilität und seiner einfachen Handhabung im Labor, machen es zu einem idealen Werkzeug für solche Studien .
Erforschung von Protein-Ligand-Wechselwirkungen
“this compound” hat Untersuchungen zu Protein-Ligand-Wechselwirkungen erleichtert . Es nutzt seine Fähigkeit, an eine große Bandbreite an Substraten zu binden .
Struktur und Funktion von Proteinen
Forscher haben die Kraft von “this compound” genutzt, um in die Struktur und Funktion von Proteinen einzutauchen . Durch den Einsatz dieses Peptids haben Wissenschaftler die Auswirkungen verschiedener Modifikationen auf die strukturellen und funktionellen Aspekte von Proteinen untersucht .
Peptidsynthese
“this compound” dient als vielseitiger Baustein bei der Konstruktion komplexer Peptide und Peptidomimetika . Seine geschützte Natur und seine spezifische Stereochemie machen es zu einem wertvollen Reagenz in der Festphasen- und Lösungsphasen-Peptidsynthese
Wirkmechanismus
Target of Action
Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .
Mode of Action
The mechanism of action underlying this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .
Biochemical Pathways
These interactions are fundamental to numerous biochemical pathways, influencing the structure and function of proteins .
Pharmacokinetics
It’s worth noting that the compound’s substrate-binding ability and stability suggest potential bioavailability .
Result of Action
The result of this compound’s action is the facilitation of various biochemical interactions. By binding to an extensive range of substrates, it aids in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, it illuminates vital insights into the impact of various modifications on the structural and functional aspects of proteins .
Action Environment
Given its exceptional stability and ease of manipulation within laboratory settings , it can be inferred that the compound is likely to maintain its functionality across a range of conditions.
Safety and Hazards
Boc-ala-D-Glu-NH2 is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this peptide has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, this compound has facilitated investigations into protein-ligand interactions, capitalizing on its capability to bind to an extensive range of substrates . Additionally, researchers have harnessed the power of this compound to delve into the structure and function of proteins .
Biochemische Analyse
Biochemical Properties
Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this compound has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules .
Cellular Effects
Given its versatile substrate binding ability, it is likely that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action underlying this compound centers around its impressive substrate-binding prowess. Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates .
Temporal Effects in Laboratory Settings
This compound is known for its exceptional stability, which suggests that it maintains its effects over time in laboratory settings
Metabolic Pathways
Given its ability to bind to an extensive range of substrates, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Given its substrate binding ability, it is possible that it interacts with various transporters or binding proteins .
Eigenschaften
IUPAC Name |
5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRBWYFVNGVLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539033 | |
| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18814-50-1 | |
| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


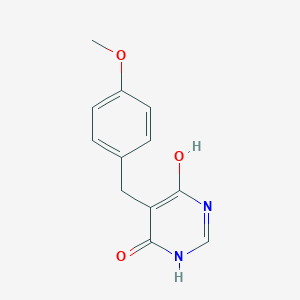



![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
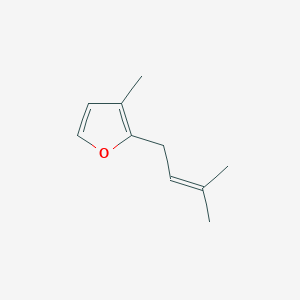


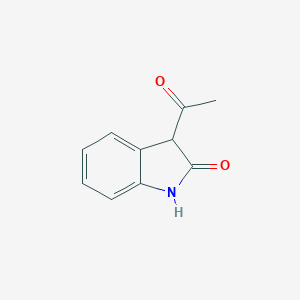

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

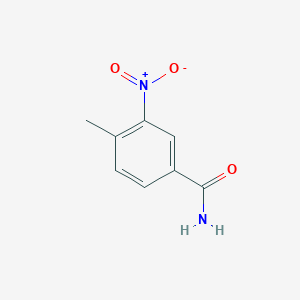
![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)
